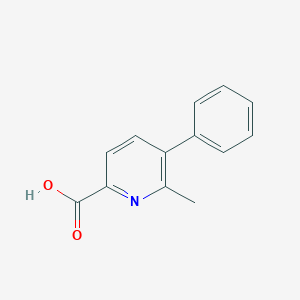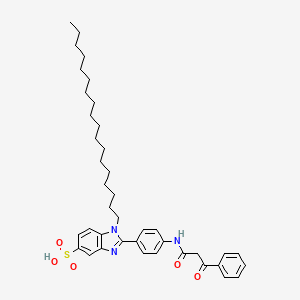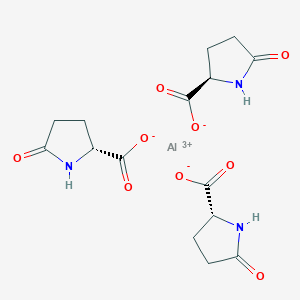
p-Toluenestibonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Toluenestibonic acid: is an organic compound that belongs to the class of arylstibonic acids It is characterized by the presence of a toluene group attached to an antimony atom, which is further bonded to oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenestibonic acid typically involves the reaction of p-toluenesulfonic acid with antimony trioxide. The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent to facilitate the reaction. The general reaction can be represented as follows: [ \text{p-Toluenesulfonic acid} + \text{Antimony trioxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: p-Toluenestibonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: p-Toluenestibonic acid is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antitumor agent. Its interactions with cellular pathways are of particular interest.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production.
作用機序
The mechanism by which p-Toluenestibonic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The antimony atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of cellular signaling pathways.
類似化合物との比較
p-Toluenesulfonic acid: Shares the toluene group but lacks the antimony atom.
Benzenesulfonic acid: Similar structure but with a benzene ring instead of a toluene group.
Sulfanilic acid: Contains a sulfonic acid group attached to an aniline ring.
Uniqueness: p-Toluenestibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity. This makes it different from other arylsulfonic acids and provides it with unique applications in various fields.
特性
CAS番号 |
5450-68-0 |
|---|---|
分子式 |
C7H9O3Sb |
分子量 |
262.90 g/mol |
IUPAC名 |
(4-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChIキー |
DWALBVRONLAVEF-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)[Sb](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




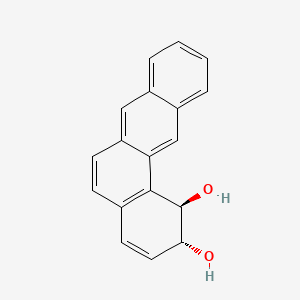


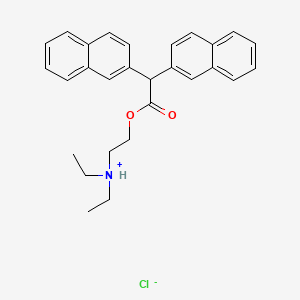
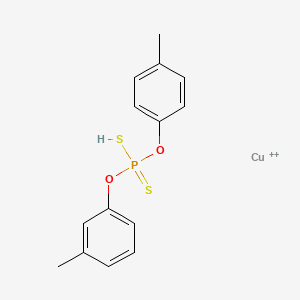
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
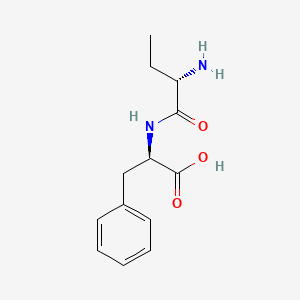
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
